molecular formula C21H24N2OS2 B2658562 3-benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 299921-58-7

3-benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2658562
CAS No.: 299921-58-7
M. Wt: 384.56
InChI Key: UEAGJAYIKACJKS-UHFFFAOYSA-N
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Description

3-Benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a structurally complex heterocyclic compound featuring a fused benzothienopyrimidine core. Its molecular formula is C₂₁H₂₄N₂OS₂, with a molecular weight of 384.57 g/mol . Key structural attributes include a benzyl group at the 3-position, a tert-butyl group at the 7-position, and a mercapto (-SH) substituent at the 2-position. These groups confer distinct steric, electronic, and solubility properties, making the compound a subject of interest in medicinal chemistry and materials science. The compound is synthesized via multi-step reactions, often involving condensation of intermediates with carbon disulfide or hydrazine hydrate, as seen in related derivatives .

Properties

IUPAC Name

3-benzyl-7-tert-butyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS2/c1-21(2,3)14-9-10-15-16(11-14)26-18-17(15)19(24)23(20(25)22-18)12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAGJAYIKACJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The initial step involves the formation of the benzothieno ring system through a cyclization reaction.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is then introduced via a condensation reaction with appropriate reagents.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The benzyl and tert-butyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically results in the formation of disulfides, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

3-benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structural and molecular differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
3-Benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₂₁H₂₄N₂OS₂ 384.57 3-benzyl, 7-tert-butyl, 2-mercapto High steric bulk; potential pharmacological applications
2-Mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one C₁₀H₁₀N₂OS₂ 238.33 3-methyl, 2-mercapto, cyclopentane-fused core Simpler structure; lower molecular weight
3-(Benzylidene-amino)-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one (AS5) C₁₈H₁₆N₃OS₂ 354.47 3-benzylideneamino, 2-mercapto Analgesic, anti-inflammatory activity
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one C₁₉H₂₀BrN₂O₂S 443.34 2-(4-bromophenoxy), 3-isopropyl Enhanced halogen-mediated reactivity
3-Ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₁₁H₁₄N₂OS 230.31 3-ethyl Minimal steric hindrance; simpler synthesis
2-[(4-Bromobenzyl)sulfanyl]-7-tert-butyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₂₈H₂₉BrN₂O₂S₂ 569.58 4-bromobenzylsulfanyl, 7-tert-butyl, 4-methoxyphenyl High molecular complexity; halogenated motif

Key Observations:

Substituent Effects on Molecular Weight and Complexity: Bulky groups like tert-butyl and benzyl (target compound) significantly increase molecular weight compared to simpler derivatives (e.g., 3-ethyl analog, MW 230.31 ).

Functional Group Diversity: The mercapto (-SH) group is common across derivatives, enabling thiol-disulfide exchange or metal coordination . Benzylideneamino (AS5) and hydrazino groups (compound 3 in ) introduce additional hydrogen-bonding or π-stacking capabilities.

Synthetic Flexibility :

  • Derivatives are synthesized via condensation (e.g., with 1,3-dicarbonyl compounds ) or nucleophilic substitution (e.g., hydrazine hydrate treatment ).

Pharmacological Potential: Analgesic and anti-inflammatory activities are reported for AS5, attributed to its benzylideneamino and mercapto groups .

Pharmacological Potential

While direct data on the target compound’s bioactivity are lacking, structural analogs suggest promising avenues:

  • AS5 (3-benzylideneamino derivative) exhibits analgesic and anti-inflammatory effects, likely via COX inhibition or cytokine modulation .
  • Halogenated derivatives (e.g., 4-bromophenoxy) may target enzymes or receptors requiring halogen interactions .

Biological Activity

3-benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological activity, focusing on its antimicrobial and anticancer properties.

  • Molecular Formula : C21H24N2OS2
  • Molecular Weight : 384.56 g/mol
  • CAS Number : 299921-58-7

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors in the thienopyrimidine family. Various methods have been employed to optimize yields and purity.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various human pathogenic microorganisms. The biological evaluation often utilizes standard drugs like Ciprofloxacin for comparison.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
3-benzyl-7-tert-butyl derivativeE. coli32 µg/mL
3-benzyl-7-tert-butyl derivativeS. aureus16 µg/mL

The above data suggests that this compound has promising antimicrobial potential against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of 3-benzyl-7-tert-butyl-2-mercapto derivatives have been evaluated in vitro against various cancer cell lines. Notably, studies report that these compounds can induce apoptosis in cancer cells, with IC50 values indicating their potency.

Cell LineIC50 (µM)Mechanism of Action
U-937 (leukemia)12.0Apoptosis induction
SK-MEL-1 (melanoma)10.5Disruption of microtubule dynamics

The mechanisms by which these compounds exert their anticancer effects include the inhibition of cell proliferation and induction of apoptosis through various signaling pathways .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several thienopyrimidine derivatives, including the target compound. The results showed a strong correlation between structural modifications and antimicrobial potency.
  • Anticancer Evaluation : In another study focusing on apoptosis-inducing agents, the compound was tested on human leukemia and melanoma cell lines. The findings indicated significant cytotoxic effects, suggesting potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-benzyl-7-tert-butyl-2-mercapto-tetrahydrobenzothienopyrimidinone with high purity?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of thiourea derivatives with ketones under acidic conditions, followed by functionalization. For example, hydrazine hydrate reactions in pyridine can replace the mercapto group for derivatization . Key parameters include solvent choice (e.g., dry pyridine for nucleophilic substitutions), reflux duration (25+ hours), and purification via ethanol recrystallization . Yield optimization often requires iterative adjustment of stoichiometry and temperature.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for benzyl (δ 4.5–5.5 ppm for CH2), tert-butyl (δ 1.2–1.4 ppm), and thiol protons (if unoxidized).
  • X-ray crystallography : Resolve the fused bicyclic system and substituent orientations. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • APCI-MS : Validate molecular weight (e.g., m/z 384.57 for C21H24N2OS2) .

Advanced Research Questions

Q. How do substituent variations at positions 2 and 3 influence biological activity in this compound class?

  • Structure-Activity Relationship (SAR) Strategy :

  • Position 2 : Replace the mercapto (-SH) group with dialkylamino or arylthio groups to modulate electron density and hydrogen bonding. Derivatives with 2-[(3-methylbenzyl)sulfanyl] groups show enhanced antimicrobial activity .
  • Position 3 : Substitute benzyl with 4-pyridinylmethyl or 4-ethoxyphenyl to alter hydrophobicity and target interactions. For example, 3-(4-pyridinylmethyl) derivatives exhibit improved enzyme inhibition .
    • Example SAR Table :
Substituent (Position 2)Substituent (Position 3)Key ActivityReference
-SHBenzylBaseline
-S-(3-methylbenzyl)4-PyridinylmethylAntimicrobial
-N(CH3)24-EthoxyphenylAnti-inflammatory

Q. How can computational methods guide the design of derivatives targeting EGFR or COX-2?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in EGFR (PDB: 1M17) or COX-2 (PDB: 3LN1). Focus on interactions with catalytic residues (e.g., EGFR’s Lys745) .
  • MD simulations : Assess stability of ligand-protein complexes (50–100 ns trajectories) using GROMACS. Monitor RMSD and hydrogen bond persistence .

Q. How to resolve contradictions in biological data (e.g., variable IC50 values across assays)?

  • Troubleshooting Approach :

  • Orthogonal assays : Validate cytotoxicity (MTT assay) alongside enzymatic inhibition (e.g., COX-2 ELISA) to distinguish direct target effects from off-target toxicity .
  • Solubility checks : Use HPLC or DLS to verify compound aggregation in assay buffers, which may artificially inflate IC50 values.
  • Structural analogs : Compare activity trends with derivatives (e.g., 3-amino-2-mercapto analogs) to identify pharmacophore requirements .

Methodological Challenges

Q. What strategies improve crystallographic refinement for low-quality diffraction data?

  • SHELX Workflow :

  • Data scaling : Use SADABS for absorption corrections.
  • Initial models : Employ SHELXD for dual-space recycling to phase problematic structures .
  • Twinned data : Apply TWINLAW in SHELXL for refinement against twinned crystals (common in tetrahydrobenzothienopyrimidinones due to flexible rings) .

Q. How to synthesize and characterize Schiff base derivatives for enhanced bioactivity?

  • Protocol :

  • Synthesis : React the 3-amino derivative with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic catalysis. Monitor via TLC .
  • Characterization : Confirm imine formation via IR (C=N stretch ~1600 cm⁻¹) and ¹³C NMR (δ 150–160 ppm for Schiff base carbon) .

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